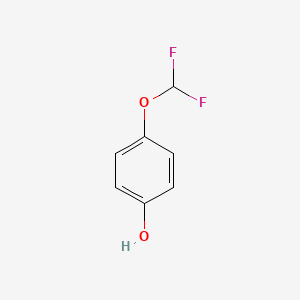

4-(Difluoromethoxy)phenol

描述

Significance of Fluorine in Medicinal Chemistry and Agrochemicals

The deliberate introduction of fluorine into drug candidates or agrochemicals is a key strategy for optimizing molecular properties. The presence of fluorine can enhance a compound's efficacy, metabolic stability, and pharmacokinetic profile. These benefits arise from the fundamental properties of the fluorine atom itself: it is the most electronegative element, yet its atomic size is comparable to that of a hydrogen atom. This combination allows for significant electronic modulation with minimal steric disruption. Consequently, "fluorine-scanning," the systematic substitution of hydrogen with fluorine, has become a common practice in lead optimization. The development of novel agrochemicals with high efficiency, selectivity, and low toxicity is increasingly reliant on the integration of fluorine. In fact, over the last two decades, more than half of all newly registered agrochemicals have been organofluorine compounds.

The introduction of fluorine into an organic molecule alters its electron distribution, which can have a significant impact on its physicochemical properties such as pKa and dipole moment. As the most electronegative element, fluorine's powerful electron-withdrawing nature can modulate the acidity or basicity of nearby functional groups. This modulation is a critical tool for controlling a compound's physical properties, which in turn affects its absorption, distribution, metabolism, and excretion (ADME) profile. Strategic fluorine substitution can also improve membrane permeability, a key factor for bioavailability.

Lipophilicity, often measured as the octanol-water partition coefficient (logP), is a critical parameter in drug discovery that influences a compound's ability to cross biological membranes. The effect of fluorination on lipophilicity is complex and highly context-dependent. While fluorination of an aromatic system often increases lipophilicity, the effect on aliphatic chains can vary, sometimes even leading to a decrease. This modulation allows for the fine-tuning of a molecule's properties to achieve an optimal balance between solubility and membrane permeability. The difluoromethyl group (CHF2), for instance, is considered a lipophilicity-enhancing group, though the actual change in lipophilicity can vary. Studies have shown that the change in logP values when replacing a methyl group with a difluoromethyl group can range from -0.1 to +0.4. This variability highlights that factors influencing octanol-water partition coefficients similarly affect membrane permeability.

Bioisosteric Replacement Strategies with Fluorinated Groups

Overview of the Difluoromethoxy (OCF₂H) Group

Among the various fluorine-containing functional groups, the difluoromethoxy group (OCF₂H) has garnered significant attention in medicinal and agrochemical chemistry. nih.govrsc.org This group is considered a privileged functional moiety because its incorporation into a parent compound can fine-tune critical properties relevant to biological activity. nih.govrsc.org The OCF₂H group serves as a unique bioisostere for more common functional groups like hydroxyl (OH), thiol (SH), or amine (NH₂) groups. rsc.orgacs.org Its presence can lead to enhanced metabolic stability, improved cell membrane permeability, and modified pharmacokinetic profiles of bioactive molecules. nih.govrsc.org

The difluoromethoxy group possesses a distinct combination of structural and electronic properties that set it apart from other functional groups. nih.gov The two highly electronegative fluorine atoms create a strong electron-withdrawing effect, which influences the electronic environment of the entire molecule. vulcanchem.comontosight.ai Studies using ¹⁹F NMR have determined Hammett constants for the difluoro(methoxy)methyl group, revealing it acts as a moderate electron acceptor through both inductive (σI = 0.22) and resonance (σR = 0.07) effects. nuph.edu.ua

A key feature of the OCF₂H group is its capacity to act as a hydrogen bond donor through its polarized C-H bond, a rare characteristic for polyfluorinated groups. rsc.orgacs.org This hydrogen-bonding ability is comparable to that of thiophenols and anilines. acs.org Furthermore, the OCF₂H group exhibits dynamic lipophilicity. nih.govrsc.org It can adjust its lipophilicity to adapt to its surrounding chemical environment through simple rotation around the O–CF₂H bond, which has a low rotational energy barrier. nih.gov This contrasts with the more static lipophilicity of the related trifluoromethoxy (OCF₃) group. nih.gov

Table 1: Physicochemical Properties of the Difluoromethoxy (OCF₂H) Group

| Property | Description | Source(s) |

|---|---|---|

| Electronic Effect | Moderately electron-withdrawing via inductive and resonance effects. | nuph.edu.ua, nuph.edu.ua |

| Hydrogen Bonding | Acts as a hydrogen bond donor. | acs.org, rsc.org |

| Lipophilicity (πₓ) | Dynamic, ranging from +0.2 to +0.6. | nih.gov |

| Conformation | Can adopt an orthogonal geometry in aromatic compounds, enriching spatial complexity. | rsc.org |

The strategic incorporation of the difluoromethoxy group is a widely used strategy in the design of modern drugs and crop protection agents. rsc.orgchemrxiv.orgresearchgate.net The group's ability to enhance metabolic stability and binding affinity makes it a valuable tool for optimizing lead compounds in drug discovery. nih.govresearchgate.net Its presence is noted in numerous successful commercial products.

In the pharmaceutical sector, a prominent example is Pantoprazole , a proton-pump inhibitor used to treat acid-related stomach and esophageal problems. rsc.org Another example is Roflumilast , a selective inhibitor of phosphodiesterase-4 used for the treatment of chronic obstructive pulmonary disease (COPD). rsc.org

In the agrochemical industry, the OCF₂H moiety is found in insecticides like Flucythrinate and fungicides such as Diflumetorim . rsc.org The inclusion of this group helps to improve the efficacy and stability of these agents in environmental conditions. researchgate.net

Table 2: Examples of Marketed Products Containing the Difluoromethoxy (OCF₂H) Moiety

| Compound | Type | Application | Source(s) |

|---|---|---|---|

| Pantoprazole | Pharmaceutical | Proton-pump inhibitor | rsc.org |

| Roflumilast | Pharmaceutical | PDE4 inhibitor for COPD | rsc.org |

| Flucythrinate | Agrochemical | Insecticide | rsc.org |

| Diflumetorim | Agrochemical | Fungicide | rsc.org |

Contextualization of 4-(Difluoromethoxy)phenol within Difluoromethoxy Chemistry

Within the synthetic landscape of difluoromethoxylated compounds, This compound emerges as a crucial chemical intermediate and building block. a2bchem.com This compound consists of a phenol (B47542) ring where the hydroxyl group is para to a difluoromethoxy group. Its structure provides a versatile platform for further chemical modifications.

The phenolic hydroxyl group can be readily functionalized, allowing for the construction of more complex molecules through reactions such as etherification. ccspublishing.org.cn Simultaneously, the aromatic ring can undergo various substitution reactions. Therefore, this compound serves as a key starting material for introducing the valuable OCF₂H-phenyl fragment into a wide range of target structures, including potential new pharmaceutical and agrochemical agents. a2bchem.com The synthesis of compounds like [4-(difluoromethoxy)phenyl]methanol and 4-(Difluoromethoxy)phenylmethanamine often originates from phenol derivatives, highlighting the foundational role of molecules like this compound in this area of chemistry. cymitquimica.comsmolecule.com

Table 3: Mentioned Chemical Compounds

| Compound Name | CAS Number | Molecular Formula |

|---|---|---|

| This compound | 87789-47-7 | C₇H₆F₂O₂ |

| 4-(Difluoromethoxy)phenylmethanamine | 852934-05-5 | C₁₄H₁₃F₂NO |

| [4-(difluoromethoxy)phenyl]methanol | 170924-50-2 | C₈H₈F₂O₂ |

| Diflumetorim | Not available | Not available |

| Flucythrinate | 70124-77-5 | C₂₆H₂₃F₂NO₄ |

| Pantoprazole | 102625-70-7 | C₁₆H₁₅F₂N₃O₄S |

Structure

3D Structure

属性

IUPAC Name |

4-(difluoromethoxy)phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6F2O2/c8-7(9)11-6-3-1-5(10)2-4-6/h1-4,7,10H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BNHAYQSUBZKWAG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1O)OC(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6F2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80378895 | |

| Record name | 4-(difluoromethoxy)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80378895 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

87789-47-7 | |

| Record name | 4-(difluoromethoxy)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80378895 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(Difluoromethoxy)phenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Advanced Chemical Transformations of 4 Difluoromethoxy Phenol

Strategies for Incorporating the Difluoromethoxy Group onto Aromatic Systems

Several synthetic strategies have been developed to introduce the difluoromethoxy group onto aromatic rings, particularly onto the hydroxyl group of phenols. These methods primarily revolve around the generation and subsequent reaction of difluorocarbene (:CF₂), a highly reactive intermediate. orgsyn.orgrsc.org More recently, advancements in photoredox catalysis and alternative fluorinating reagents have provided milder and more efficient pathways. nih.govnih.gov

Difluorocarbene Chemistry

Difluorocarbene is a versatile and highly reactive synthon that has been extensively utilized in various difluoromethylation reactions. rsc.org It is an electrophilic species that readily reacts with electron-rich nucleophiles, such as phenolates. orgsyn.orgcas.cn The unique stability and electrophilicity of difluorocarbene, resulting from the push-pull electronic effects of the two fluorine atoms, drive its reactivity. orgsyn.org

A common and practical method for generating difluorocarbene in the laboratory involves the thermal decarboxylation of sodium chlorodifluoroacetate (ClCF₂CO₂Na). orgsyn.orgcas.cnthieme-connect.com This precursor is a commercially available, bench-stable, and relatively non-toxic solid, making it a preferred choice for many synthetic applications. orgsyn.orgacs.org The generation of difluorocarbene from sodium chlorodifluoroacetate is typically achieved by heating the salt in a suitable solvent, such as N,N-dimethylformamide (DMF), often in the presence of a base. orgsyn.org The thermal decomposition of sodium chlorodifluoroacetate proceeds via the loss of carbon dioxide and a chloride ion to yield the difluorocarbene intermediate. orgsyn.org

Other precursors for difluorocarbene generation include diethyl bromodifluoromethylphosphonate, which can generate the carbene under milder, basic conditions. cas.cn However, sodium chlorodifluoroacetate remains a widely used reagent due to its cost-effectiveness and operational simplicity. acs.org

Table 1: Common Precursors for Difluorocarbene Generation

| Precursor | Chemical Formula | Conditions for :CF₂ Generation | Reference |

| Sodium Chlorodifluoroacetate | ClCF₂CO₂Na | Thermal decarboxylation (e.g., heating in DMF) | orgsyn.orgcas.cn |

| Diethyl bromodifluoromethylphosphonate | BrCF₂(O)P(OEt)₂ | Basic hydrolysis | cas.cn |

The reaction between a phenol (B47542) and difluorocarbene to form a difluoromethyl ether is typically carried out in the presence of a base. The base, such as cesium carbonate or potassium carbonate, serves to deprotonate the phenol, forming a more nucleophilic phenolate (B1203915) anion. orgsyn.org This phenolate then acts as a potent nucleophile, readily attacking the electrophilic difluorocarbene intermediate. cas.cnorgsyn.org The reaction is generally fast and efficient due to the high reactivity of the generated phenolate. cas.cn The choice of base and solvent can influence the reaction yield and selectivity. For instance, the use of cesium carbonate in DMF is a common and effective system for this transformation. orgsyn.org

The term "O-H insertion" is also used to describe the reaction of difluorocarbene with phenols. rsc.org In the context of phenolate reactions, this can be viewed as a two-step process: deprotonation of the phenol followed by nucleophilic attack of the resulting phenolate on the difluorocarbene. The high reactivity of difluorocarbene allows it to effectively "insert" into the oxygen-hydrogen bond of the phenol, mediated by the basic conditions that generate the phenolate. This transformation is a powerful tool for the direct difluoromethoxylation of phenols.

Visible Light Photoredox Catalysis

In recent years, visible-light photoredox catalysis has emerged as a powerful and mild method for generating radical species and effecting challenging chemical transformations. nih.gov This approach has been successfully applied to the difluoromethylation of phenols. nih.govacs.org A notable example involves the use of commercially available and easy-to-handle difluorobromoacetic acid (BrCF₂CO₂H) as the difluoromethylating agent in the presence of a photocatalyst, such as fac-Ir(ppy)₃. nih.gov

Upon irradiation with visible light, the excited photocatalyst can engage in a single-electron transfer (SET) process with the difluorobromoacetic acid, leading to the formation of a difluoromethyl radical. This radical can then participate in a reaction cascade that ultimately results in the O-difluoromethylation of the phenol. This method offers the advantage of proceeding under mild, room temperature conditions and tolerates a wide range of functional groups. nih.govacs.org

Table 2: Comparison of Synthetic Methodologies for Difluoromethoxylation of Phenols

| Methodology | Reagents | Conditions | Advantages | Disadvantages | Reference |

| Difluorocarbene Chemistry | Sodium Chlorodifluoroacetate, Base (e.g., Cs₂CO₃) | Thermal (e.g., 120 °C in DMF) | Readily available and inexpensive reagents, operationally simple. | Requires elevated temperatures, potential for side reactions. | orgsyn.orgcas.cn |

| Visible Light Photoredox Catalysis | Difluorobromoacetic Acid, Photocatalyst (e.g., fac-Ir(ppy)₃) | Visible light, room temperature | Mild reaction conditions, high functional group tolerance. | Requires a photocatalyst, may be more expensive. | nih.govacs.org |

Fluorodesulfurization of Thionoesters

Another strategy for the synthesis of difluoroalkyl ethers involves the fluorodesulfurization of thionoesters. nih.gov This method provides an alternative route that does not rely on the direct use of difluorocarbene. The process typically involves the conversion of a corresponding ester to a thionoester, which is then treated with a fluorinating agent.

Recent advancements have shown that silver(I) fluoride (B91410) (AgF) can be an effective reagent for the mild and rapid fluorodesulfurization of thionoesters, yielding difluoroalkyl ethers. nih.gov While this methodology is more general for the synthesis of difluoroalkyl ethers, it can be adapted for the preparation of compounds like 4-(difluoromethoxy)phenol by starting with a suitable thionoester precursor derived from 4-hydroxyphenol. This approach demonstrates excellent functional group tolerance and complements the more traditional difluorocarbene-based methods. nih.gov

Selective Fluorination Reactions on Precursors

The synthesis of precursors for compounds like this compound can involve selective fluorination reactions. A relevant example is the preparation of 4-(chlorodifluoromethoxy)aniline, an intermediate for certain therapeutic drugs, which starts from trichloromethoxybenzene. google.com This process highlights a strategic approach to introducing fluorine atoms selectively.

The methodology involves the following key steps:

Selective Fluorination : Trichloromethoxybenzene is used as the starting material. It undergoes a selective fluorination reaction with hydrogen fluoride in the presence of a catalyst to yield chlorodifluoromethoxybenzene. google.com

Nitration : The resulting chlorodifluoromethoxybenzene is then subjected to nitration using a mixed acid (typically a mixture of nitric acid and sulfuric acid). This step introduces a nitro group onto the benzene (B151609) ring, producing 4-(chlorodifluoromethoxy)nitrobenzene. google.com

Reduction : Finally, the nitro group of 4-(chlorodifluoromethoxy)nitrobenzene is reduced through hydrogenation to yield the target precursor, 4-(chlorodifluoromethoxy)aniline. google.com

This multi-step synthesis demonstrates a controlled method for building a complex fluorinated molecule from a readily available, non-fluorinated precursor.

Synthesis of this compound and its Direct Derivatives

Established Synthetic Routes

An established method for synthesizing the nitro derivative precursor to 4-(difluoromethoxy)aniline (B1299965) involves the reaction of 4-nitrophenol (B140041) with monochlorodifluoromethane (CHClF₂). google.comgoogle.com This reaction serves as a crucial step in introducing the difluoromethoxy group. The process generally involves reacting 4-nitrophenol with sodium hydroxide (B78521) to form sodium 4-nitrophenoxide. google.com This intermediate then reacts with monochlorodifluoromethane under alkaline conditions. google.com

The reaction is often carried out in a two-phase system, using an organic solvent like toluene (B28343) or 1,4-dioxane (B91453) and an aqueous solution of a base such as sodium hydroxide. google.com A phase-transfer catalyst, for instance, tetrabutylammonium (B224687) bromide or tetrabutylphosphonium (B1682233) bromide, is employed to facilitate the reaction between the reactants in different phases. google.com The reaction mixture is typically heated, and monochlorodifluoromethane gas is introduced over several hours to yield 4-(difluoromethoxy)nitrobenzene (B73078). google.com This product is a key intermediate that can be further transformed. innospk.com

| Reactants | Catalyst/Base | Solvent | Temperature | Product | Yield |

| 4-Nitrophenol, Monochlorodifluoromethane | Sodium Hydroxide, Tetrabutylphosphonium Bromide | Water/Toluene | 90-95°C | 4-(Difluoromethoxy)nitrobenzene | 96.8% google.com |

| 4-Nitrophenol, Monochlorodifluoromethane | Sodium Hydroxide | 1,4-Dioxane/Water | 85°C | 4-(Difluoromethoxy)nitrobenzene | 84.6% google.com |

The nitro group of 4-(difluoromethoxy)nitrobenzene serves as a versatile functional group that can be readily converted to an amine, yielding 4-(difluoromethoxy)aniline. innospk.com This reduction is a fundamental transformation in organic synthesis, opening pathways to a wide range of derivatives crucial in pharmaceutical and agrochemical development. innospk.com

One specific method for this reduction employs a catalytic system composed of ferric oxide and activated carbon. google.com In this process, water and hydrazine (B178648) are used as the reducing agents to convert the nitro group into an amino group, resulting in the formation of 4-(difluoromethoxy)aniline. google.com This approach is presented as having advantages such as high yield and being suitable for industrial production. google.com The selective reduction of the nitro group in the presence of the difluoromethoxy moiety is critical, and various reagents and conditions can be employed to achieve this transformation effectively. nih.govchemrxiv.org

A modern and practical approach for the direct O-difluoromethylation of phenols utilizes bench-stable S-(difluoromethyl)sulfonium salts as a difluorocarbene precursor. acs.orgnih.gov This method allows for the conversion of a wide array of diversely functionalized phenols into their corresponding aryl difluoromethyl ethers with good to excellent yields. acs.orgnih.gov

The reaction is typically conducted in the presence of a base, such as lithium hydroxide. acs.org The S-(difluoromethyl)sulfonium salt generates difluorocarbene, which is then trapped by the phenoxide ion (formed from the phenol and base). This method is noted for its operational simplicity and broad substrate scope, accommodating phenols with both electron-donating and electron-withdrawing groups. acs.org The chemoselectivity of this reagent has been systematically studied, indicating a high reactivity towards phenoxides (ArO⁻). nih.gov

| Substrate | Reagent | Base | Product |

| Phenols | S-(difluoromethyl)sulfonium salt | Lithium Hydroxide | Aryl difluoromethyl ethers |

| Thiophenols | S-(difluoromethyl)sulfonium salt | Lithium Hydroxide | Aryl difluoromethyl thioethers |

Sodium chlorodifluoroacetate (SCDA, ClCF₂CO₂Na) is a widely used, inexpensive, and stable reagent that serves as an excellent source of difluorocarbene (:CF₂) for the difluoromethylation of phenols. orgsyn.orgcas.cn The method relies on the thermal decarboxylation of SCDA to generate the electrophilic difluorocarbene intermediate. orgsyn.orgthieme-connect.com

In a typical procedure, the phenol is treated with a base to form the corresponding phenolate nucleophile. The subsequent addition of sodium chlorodifluoroacetate and heating of the reaction mixture leads to the in-situ generation of difluorocarbene, which is trapped by the phenolate. orgsyn.org This process affords the desired aryl difluoromethyl ether. orgsyn.orgorgsyn.org The reaction conditions are generally mild, and the protocol avoids the use of hazardous or environmentally harmful reagents. orgsyn.orgcas.cn This method is not only effective for phenols but can also be applied to the difluoromethylation of other heteroatoms like nitrogen, sulfur, and selenium. orgsyn.orgacs.org

| Reagent | Function | Key Features |

| Sodium Chlorodifluoroacetate (SCDA) | Difluorocarbene Precursor | Inexpensive, bench-stable, non-toxic, generates :CF₂ via thermal decarboxylation. orgsyn.orgorgsyn.org |

Reaction Conditions and Optimization

The synthesis of this compound and its derivatives is influenced by a variety of reaction parameters. Optimization of these conditions is critical for achieving high yields and purity. Key factors include the choice of solvent, pH, catalyst system, and temperature, each playing a significant role in the reaction outcome.

Influence of pH and Solvent Polarity

The selection of a solvent is crucial in the synthesis of phenolic compounds, as its polarity can affect reactant solubility, reaction rates, and the stability of intermediates. ijcmas.comfrontiersin.org In the synthesis of aryl difluoromethyl ethers, polar aprotic solvents like N,N-Dimethylformamide (DMF) are commonly employed. orgsyn.org The use of DMF is noted to cause an exothermic reaction upon the addition of reagents like cesium carbonate and water. orgsyn.org

While specific pH optimization studies for the direct synthesis of this compound are not extensively detailed, the principles of phenol chemistry suggest its importance. For instance, in reactions involving the generation of a phenoxide ion, such as Kolbe's reaction, a basic medium is required to deprotonate the hydroxyl group, thereby increasing its nucleophilicity and reactivity towards weak electrophiles. byjus.commlsu.ac.in Conversely, studies on the extraction of phenolic compounds have shown that while solvent polarity (e.g., ethanol (B145695) concentration) has a strong influence, the impact of pH can be less significant depending on the specific compounds and conditions. nih.gov The polarity of the solvent system is a determining factor in extracting phenolic content; polar solvents like water and methanol (B129727) generally yield higher amounts of total phenolics compared to non-polar solvents like hexane. ijcmas.com

| Parameter | Observation | Potential Implication for Synthesis | Source |

|---|---|---|---|

| Solvent Polarity | Polar solvents (e.g., DMF, water, methanol) are effective for reactions and extractions involving phenols. | Enhances solubility of reagents and can influence reaction pathways. Polar aprotic solvents like DMF are suitable for difluoromethylation. | ijcmas.comorgsyn.org |

| pH | Phenoxide ion formation under basic conditions is a key step in certain electrophilic substitution reactions (e.g., Kolbe's reaction). | Control of pH is critical for reactions proceeding via a phenoxide intermediate to enhance nucleophilicity. | byjus.commlsu.ac.in |

Catalyst Loading and Type (e.g., Pd-C, Ferric Oxide, Activated Carbon)

The choice of catalyst is fundamental to modern synthetic strategies for functionalizing phenols. While traditional methods may not require a catalyst, advanced transformations often rely on them for efficiency and selectivity. For instance, the O-difluoromethylation of phenols can be achieved using visible-light photoredox catalysis, employing catalysts such as fac-Ir(ppy)3 to generate the required difluorocarbene species in situ from difluorobromoacetic acid. nih.gov

Palladium-catalyzed reactions have also emerged as powerful tools for the C-H oxygenation of phenols to form catechols, directed by a silanol (B1196071) group. nih.gov In these processes, the palladium catalyst facilitates a C-H activation/C-O cyclization protocol. nih.gov Although this specific example leads to a different product, it highlights the utility of palladium catalysts in modifying the phenol ring. nih.gov

| Catalyst Type | Reaction | Example | Source |

|---|---|---|---|

| Photoredox Catalyst | O-Difluoromethylation | fac-Ir(ppy)3 | nih.gov |

| Palladium Catalyst | Silanol-Directed C–H Oxygenation | Pd(OAc)2 | nih.gov |

Temperature Effects

Temperature is a critical parameter in the synthesis of this compound, with the optimal condition being highly dependent on the chosen synthetic route.

High-Temperature Methods : Some decarboxylative methods for generating difluorocarbene for subsequent reaction with phenols require elevated temperatures. For example, a procedure involving the reaction of a substituted phenol with a difluoromethylating agent in DMF is conducted by heating in an oil bath maintained at 120 °C for 2 hours. orgsyn.org

Ambient and Sub-Ambient Temperature Methods : In contrast, modern photocatalytic methods allow for the O-difluoromethylation of phenols to occur under milder conditions, such as at room temperature upon irradiation with visible light. nih.gov Other related photocatalytic transformations have been optimized at temperatures ranging from -40 °C to 80 °C, depending on the specific substrates and coupling partners involved. nih.gov

General studies on phenol reactions, such as hydroxylation, show that increasing the temperature can decrease reaction time. researchgate.net However, higher temperatures can also lead to the competitive decomposition of reagents or the formation of byproducts. researchgate.net Therefore, careful control and optimization of temperature are essential to achieve the desired outcome efficiently.

Continuous Flow Methodologies

Continuous flow chemistry has become an increasingly important technology in chemical synthesis due to its advantages in safety, efficiency, and scalability. springernature.comresearchgate.net These systems offer enhanced control over reaction parameters such as temperature, pressure, and reaction time by utilizing pumps to move reagents through tubes and reactors. springernature.com

While specific reports on the continuous flow synthesis of this compound are not prominent, the principles of flow chemistry can be readily applied. A potential setup could involve pumping a solution of a hydroquinone (B1673460) precursor and a difluoromethylating agent through a heated reactor coil. The precise control over temperature and residence time in a continuous flow system could lead to improved yields and selectivity compared to batch processing. This methodology is particularly advantageous for managing exothermic reactions and for synthesizing materials on a larger scale. rsc.orgrsc.org The modular nature of flow systems allows for the integration of multiple steps, including reaction, quenching, and initial purification, into a single streamlined process. springernature.com

Derivatization and Functionalization of this compound

The aromatic ring of this compound is amenable to further chemical modification, allowing for the synthesis of a wide range of derivatives. The presence of the powerful activating hydroxyl group makes the molecule particularly susceptible to electrophilic aromatic substitution reactions. byjus.commlsu.ac.in

Electrophilic Aromatic Substitution Reactions

The hydroxyl group (-OH) is a strongly activating, ortho, para-directing group in electrophilic aromatic substitution (SEAr) reactions. byjus.comwikipedia.org This is due to its ability to stabilize the intermediate arenium ion via resonance. byjus.com In the case of this compound, the para-position is occupied by the difluoromethoxy group. Consequently, electrophilic attack is directed exclusively to the ortho-positions (C2 and C6) relative to the hydroxyl group.

The difluoromethoxy group (-OCF₂H) is generally considered to be an electron-withdrawing and deactivating group. However, the potent activating effect of the hydroxyl group typically dominates, ensuring that the ring remains highly reactive towards electrophiles, albeit potentially less so than unsubstituted phenol. libretexts.org Common electrophilic aromatic substitution reactions that phenols undergo include halogenation, nitration, sulfonation, and Friedel-Crafts reactions. byjus.commlsu.ac.in

Examples of Potential Electrophilic Aromatic Substitution Reactions:

Halogenation : Treatment with bromine in a solvent of low polarity can lead to the formation of monobrominated products. byjus.com Reaction with bromine water would likely result in the formation of 2,6-dibromo-4-(difluoromethoxy)phenol.

Nitration : Reaction with dilute nitric acid at low temperatures is expected to yield 2-nitro-4-(difluoromethoxy)phenol. byjus.com

Sulfonation : Sulfonation with sulfuric acid is temperature-dependent. At lower temperatures, the ortho-isomer, 4-(difluoromethoxy)-2-hydroxybenzenesulfonic acid, would be the expected major product. mlsu.ac.in

Formylation : Reactions like the Reimer-Tiemann or Duff reaction could introduce a formyl group at the ortho position to yield 5-(difluoromethoxy)salicylaldehyde. byjus.comlookchem.com

| Reaction | Typical Reagents | Expected Major Product(s) | Source |

|---|---|---|---|

| Bromination | Br₂ in CHCl₃ | 2-Bromo-4-(difluoromethoxy)phenol | byjus.com |

| Nitration | Dilute HNO₃, 298 K | 2-Nitro-4-(difluoromethoxy)phenol | byjus.com |

| Sulfonation | H₂SO₄ (low temp.) | 4-(Difluoromethoxy)-2-hydroxybenzenesulfonic acid | mlsu.ac.in |

| Formylation (Duff Reaction) | Hexamethylenetetramine, acid | 5-(Difluoromethoxy)salicylaldehyde | lookchem.com |

Halogenation, Nitration, and Sulfonation

As with other phenols, the aromatic ring of this compound is susceptible to electrophilic substitution reactions such as halogenation, nitration, and sulfonation. The difluoromethoxy group is moderately deactivating and, like other alkoxy groups, directs incoming electrophiles to the ortho and para positions. Since the para position is already occupied, these reactions predominantly occur at the positions ortho to the hydroxyl group.

Halogenation: The halogenation of phenols can be achieved using various reagents. For instance, the reaction of substituted phenols with halogenating agents like N-chlorosuccinimide (NCS) or N-bromosuccinimide (NBS) in a suitable solvent introduces a halogen atom onto the aromatic ring. Due to the directing effect of the hydroxyl group, this compound would be expected to yield 2-halo-4-(difluoromethoxy)phenol derivatives. The specific conditions, including solvent and temperature, can be optimized to achieve high selectivity and yield. Studies on various halogenated phenols show that their reactivity is influenced by the nature of the halogen and other substituents on the ring. mdpi.comnih.gov

Nitration: The nitration of phenols is a classic electrophilic aromatic substitution. youtube.com Traditional methods using concentrated nitric acid and sulfuric acid can lead to oxidation and the formation of multiple nitrated products. ias.ac.inoc-praktikum.de Milder and more selective methods have been developed. For this compound, nitration is expected to occur at the 2-position. A common approach involves using a mixture of sodium nitrate (B79036) and an acid source under controlled conditions to generate the nitronium ion (NO₂⁺) in situ. nih.gov For example, reacting 4-nitrophenol with sodium hydroxide and then with monochlorodifluoromethane yields 4-(difluoromethoxy)nitrobenzene, demonstrating the compatibility of the difluoromethoxy group with nitration conditions on a related precursor. google.com The resulting nitrated phenols are valuable intermediates for synthesizing amines and other derivatives. google.com

Sulfonation: Sulfonation introduces a sulfonic acid group (-SO₃H) onto the aromatic ring, typically using concentrated or fuming sulfuric acid. google.comsciencemadness.org This reaction is reversible and the position of sulfonation can be controlled by temperature. For this compound, sulfonation would likely yield this compound-2-sulfonic acid. Alternative sulfonating agents like chlorosulfonic acid can also be used, often in a non-polar solvent to control reactivity. google.com The resulting sulfonic acids are useful in the synthesis of dyes and pharmaceuticals.

| Reaction | Reagent(s) | Expected Major Product |

| Chlorination | N-Chlorosuccinimide (NCS) | 2-Chloro-4-(difluoromethoxy)phenol |

| Nitration | NaNO₃, H₂SO₄ (dilute) | 4-(Difluoromethoxy)-2-nitrophenol |

| Sulfonation | H₂SO₄ (conc.) | This compound-2-sulfonic acid |

Oxidation and Reduction Reactions

Oxidation: Phenols can be oxidized to various products, with quinones being a common outcome. The oxidation of this compound would be expected to yield benzoquinone derivatives, although the difluoromethoxy group can be sensitive to harsh oxidizing conditions. Mild and selective oxidizing agents are preferred. For example, hydroquinones are readily oxidized to quinones using reagents like tetrabutylammonium dichromate (TBAD) under aprotic conditions. ias.ac.in While this compound is not a hydroquinone, related phenolic compounds can undergo oxidative coupling or degradation depending on the catalyst and oxidant used. Iron(III)-porphyrin complexes, for instance, have been used to catalyze the oxidation of halogenated phenols. mdpi.com

Reduction: The reduction of this compound typically refers to the reduction of other functional groups that may have been introduced onto the aromatic ring, rather than the reduction of the phenol or difluoromethoxy group itself. For instance, if the compound is first nitrated to produce 4-(difluoromethoxy)-2-nitrophenol, the nitro group can be readily reduced to an amino group. A common method for this transformation is catalytic hydrogenation using a metal catalyst like palladium on carbon (Pd/C) or by using reducing agents such as hydrazine in the presence of a catalyst like ferric oxide and activated carbon. google.com This reaction produces 2-amino-4-(difluoromethoxy)phenol, a key building block for pharmaceuticals and other fine chemicals.

Nucleophilic Substitution Reactions

Nucleophilic substitution reactions involving this compound can occur either at the aromatic ring or through the phenolic oxygen.

Nucleophilic Aromatic Substitution (SₙAr): The direct displacement of a group on the aromatic ring by a nucleophile is generally difficult for phenols unless the ring is activated by strong electron-withdrawing groups at the ortho and/or para positions. libretexts.org While the difluoromethoxy group is electron-withdrawing, it is typically not sufficient on its own to activate the ring for SₙAr. However, if additional activating groups, such as a nitro group, are present (e.g., in 2-nitro-4-(difluoromethoxy)chlorobenzene), the chlorine atom can be displaced by various nucleophiles. nih.gov

Reactions at the Phenolic Oxygen: The hydroxyl group of this compound is nucleophilic and readily participates in reactions with electrophiles. After deprotonation with a base to form the more nucleophilic phenoxide, it can undergo O-alkylation or O-acylation. For example, reaction with an alkyl halide (e.g., methyl iodide) in the presence of a base like potassium carbonate would yield 4-(difluoromethoxy)anisole. This nucleophilic character is fundamental to the synthesis of aryl difluoromethyl ethers from phenols, where the phenoxide attacks a source of difluorocarbene. orgsyn.org

Palladium-Catalyzed Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. documentsdelivered.comyoutube.com To make phenols suitable substrates for these reactions, the hydroxyl group must first be converted into a better leaving group, such as a triflate (-OTf) or nonaflate (-ONf). organic-chemistry.org

Once converted to its triflate or nonaflate derivative, 4-(difluoromethoxy)phenyl triflate can participate in a variety of coupling reactions:

Suzuki-Miyaura Coupling: Reaction with a boronic acid or ester in the presence of a palladium catalyst and a base to form a biaryl compound. organic-chemistry.org

Heck Reaction: Coupling with an alkene to form a substituted styrene (B11656) derivative. rsc.orgnih.gov

Sonogashira Coupling: Reaction with a terminal alkyne to produce a diarylacetylene. organic-chemistry.org

Buchwald-Hartwig Amination: Coupling with an amine to form a diarylamine. organic-chemistry.org

An efficient one-pot procedure involves the in situ nonaflation of a phenol using nonafluorobutanesulfonyl fluoride, followed directly by the palladium-catalyzed coupling reaction, which avoids the isolation of the intermediate sulfonate. organic-chemistry.org

| Coupling Reaction | Coupling Partner | Catalyst/Ligand Example | Product Type |

| Suzuki-Miyaura | Arylboronic acid | Pd₂(dba)₃ / SPhos | Biaryl |

| Sonogashira | Phenylacetylene | Pd₂(dba)₃ / XPhos | Diarylacetylene |

| Stille | Vinyl stannane | Pd₂(dba)₃ / SPhos | Styrene |

| Buchwald-Hartwig | Aniline | Pd₂(dba)₃ / XPhos | Diarylamine |

Hantzsch-like Reactions

The classic Hantzsch pyridine (B92270) synthesis involves the condensation of an aldehyde, two equivalents of a β-ketoester, and ammonia (B1221849) to form a 1,4-dihydropyridine, which can then be oxidized to a pyridine. rsc.orgnih.gov For a phenol like this compound to participate, it must first be converted into the corresponding aldehyde, 4-(difluoromethoxy)benzaldehyde (B1349792). This can be achieved through formylation reactions such as the Vilsmeier-Haack or Reimer-Tiemann reaction.

Once 4-(difluoromethoxy)benzaldehyde is obtained, it can be reacted with components like ethyl acetoacetate (B1235776) and ammonium (B1175870) acetate. nih.gov This multicomponent reaction provides a straightforward route to highly substituted pyridine and dihydropyridine (B1217469) scaffolds bearing the 4-(difluoromethoxy)phenyl moiety, which are of significant interest in medicinal chemistry. nih.gov

Late-Stage Difluoromethylation

Late-stage functionalization refers to the introduction of a functional group into a complex molecule at a late step in the synthesis. The introduction of the difluoromethoxy group (-OCF₂H) onto a phenol is a key example of late-stage O-difluoromethylation. semanticscholar.orgrsc.org This transformation is valuable because the OCF₂H group can act as a bioisostere for other functionalities and improve a molecule's metabolic stability and lipophilicity. orgsyn.org

The reaction typically proceeds via the generation of difluorocarbene (:CF₂), which then inserts into the O-H bond of the phenol. nih.gov A variety of reagents can serve as precursors to difluorocarbene, avoiding the use of ozone-depleting gases. rsc.org

Common Difluorocarbene Precursors for O-Difluoromethylation:

Sodium Chlorodifluoroacetate (ClCF₂CO₂Na): A stable, inexpensive solid that generates :CF₂ upon heating. orgsyn.org

Diethyl(bromodifluoromethyl)phosphonate (BrCF₂P(O)(OEt)₂): Generates difluorocarbene under basic conditions. researchgate.net

(Bromodifluoromethyl)trimethylsilane (TMSCF₂Br): A versatile reagent that forms :CF₂ in the presence of a mild base like potassium acetate. acs.orgacs.org

A typical procedure involves reacting the phenol with the difluorocarbene precursor in a suitable solvent, often with a base and elevated temperature. orgsyn.org For example, heating a phenol with sodium chlorodifluoroacetate and cesium carbonate in DMF provides the corresponding aryl difluoromethyl ether in good yield. orgsyn.org

Chemoselectivity in Difluoromethylation of O, S, and N-Nucleophiles

When a molecule contains multiple nucleophilic sites, such as hydroxyl (-OH), thiol (-SH), and amine (-NH) groups, the chemoselectivity of difluoromethylation becomes a critical consideration. semanticscholar.org The reaction of difluorocarbene with heteroatom nucleophiles is influenced by factors like the pKa of the nucleophile and its polarizability. researchgate.netresearchgate.net

Studies on various substrates, including nucleosides, have established a general reactivity profile. acs.orgnih.gov

S- vs. O- and N-Nucleophiles: Thiols are generally more nucleophilic and polarizable than alcohols or amines. Consequently, S-difluoromethylation is typically favored over O- or N-difluoromethylation when both a thiol and an alcohol/amine are present in the same molecule. researchgate.netacs.org

O- vs. N-Nucleophiles: In systems containing both hydroxyl and amino groups (like nucleosides), O-difluoromethylation is often preferred over N-difluoromethylation when using difluorocarbene-based methods. acs.orgnih.gov No N-difluoromethylation is typically observed under these conditions. nih.gov The preference between different oxygen nucleophiles is often dictated by acidity, with the more acidic hydroxyl group (lower pKa) reacting preferentially. researchgate.netresearchgate.net

This selectivity allows for the targeted modification of complex molecules. For instance, in a molecule containing both a phenolic hydroxyl and an aliphatic alcohol, difluorocarbene can be directed to the more acidic phenolic oxygen under basic conditions. semanticscholar.org

Advanced Spectroscopic and Computational Analysis for Elucidating the Chemical Compound S Properties

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural elucidation of 4-(Difluoromethoxy)phenol, offering precise insights into the proton, carbon, and fluorine nuclei.

The ¹H NMR spectrum of this compound provides distinct signals corresponding to the different proton environments within the molecule: the aromatic protons and the methoxy (B1213986) proton.

Aromatic Protons: The protons on the benzene (B151609) ring typically appear as a complex multiplet or two distinct doublets, characteristic of a 1,4-disubstituted (para) aromatic system. Their chemical shifts are influenced by the electron-donating hydroxyl group and the electron-withdrawing difluoromethoxy group.

Difluoromethoxy Proton (-OCHF₂): The single proton of the difluoromethoxy group is highly characteristic. It appears as a triplet in the spectrum due to coupling with the two adjacent fluorine atoms (²J-H,F). The chemical shift of this proton is significantly downfield compared to a standard methoxy group, a direct consequence of the strong deshielding effect of the two fluorine atoms. For analogous compounds like 4-(difluoromethoxy)benzonitrile, this triplet is observed around δ 6.61 ppm with a coupling constant of approximately 72.4 Hz. rsc.org

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Aromatic H (ortho to -OH) | ~6.8-7.0 | Doublet | ~8-9 |

| Aromatic H (ortho to -OCHF₂) | ~7.0-7.2 | Doublet | ~8-9 |

| -OCHF₂ | ~6.5-6.7 | Triplet (t) | ²J-H,F ≈ 72-74 |

| -OH | Variable | Singlet (s, broad) | N/A |

The ¹³C NMR spectrum complements the ¹H NMR data by providing information on the carbon skeleton. Each unique carbon atom in this compound gives a distinct signal.

Aromatic Carbons: The spectrum shows four signals for the six aromatic carbons due to molecular symmetry. The carbon atom attached to the hydroxyl group (C1) is typically found around 155 ppm, while the carbon bonded to the difluoromethoxy group (C4) is also significantly deshielded.

Difluoromethoxy Carbon (-OCHF₂): A key feature is the signal for the difluoromethoxy carbon. This carbon experiences strong coupling to the two attached fluorine atoms (¹J-C,F), resulting in a characteristic triplet. The chemical shift is highly influenced by the electronegative fluorine atoms.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Carbon Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| C1 (-OH) | ~155 | Singlet | N/A |

| C2/C6 | ~116 | Singlet | N/A |

| C3/C5 | ~122 | Singlet | N/A |

| C4 (-OCHF₂) | ~148 | Singlet | N/A |

| -OCHF₂ | ~115 | Triplet (t) | ¹J-C,F ≈ 250-260 |

¹⁹F NMR is a highly sensitive technique for directly probing the fluorine atoms in the difluoromethoxy group. nih.gov The spectrum of this compound is expected to show a single resonance for the two chemically equivalent fluorine atoms. This signal appears as a doublet due to coupling with the single adjacent proton (²J-H,F). For similar structures like methyl 4-(difluoromethoxy)benzoate, this signal appears at approximately -81.80 ppm. rsc.org The chemical shift provides valuable information about the electronic environment around the fluorine nuclei.

Studies on related aromatic compounds show that the -OCHF₂ group acts as a moderate electron-withdrawing group. researchgate.netacs.org

Inductive Effect (σI): The strong electronegativity of the two fluorine atoms creates a powerful electron-withdrawing inductive effect, pulling electron density away from the aromatic ring through the sigma bond framework.

Resonance Effect (σR): While the oxygen atom can donate a lone pair of electrons to the aromatic ring via resonance (+R effect), this effect is substantially diminished. The adjacent fluorine atoms inductively withdraw electron density from the oxygen, making its lone pairs less available for donation into the π-system.

Table 3: Comparison of Hammett Constants for Related Substituents

| Substituent | σI | σR | Overall Effect |

| -OCH₃ | +0.27 | -0.45 | Strong Donor |

| -OCHF₂ | +0.45 | -0.18 | Moderate Acceptor |

| -OCF₃ | +0.54 | -0.09 | Strong Acceptor |

Data is representative and sourced from studies on substituted aromatic systems. researchgate.netresearchgate.net

¹⁹F NMR for Fluorine Environments and Electronic Effects

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of this compound, confirming its elemental composition.

In a typical electron ionization (EI) mass spectrum, the molecule is ionized to form a molecular ion [M]⁺•. The mass-to-charge ratio (m/z) of this ion corresponds to the molecular weight of the compound. For this compound (C₇H₆F₂O₂), the expected exact mass is approximately 160.0332 u.

The molecular ion can then undergo fragmentation, providing structural clues. Common fragmentation pathways for phenols include the loss of CO and formyl radicals. docbrown.info For this specific compound, fragmentation is likely to involve the difluoromethoxy group.

Expected Fragmentation Pathways:

Loss of the difluoromethyl radical: [M - •CHF₂]⁺

Loss of the difluoromethoxy radical: [M - •OCHF₂]⁺

Cleavage of the C-O bond followed by rearrangement

High-Resolution Mass Spectrometry (HRMS) can distinguish between ions with the same nominal mass but different elemental compositions, allowing for the unambiguous confirmation of the molecular formula.

Table 4: Predicted Key Ions in the Mass Spectrum of this compound

| Ion | Formula | Predicted m/z (Nominal) | Description |

| [M]⁺• | [C₇H₆F₂O₂]⁺• | 160 | Molecular Ion |

| [M - H]⁺ | [C₇H₅F₂O₂]⁺ | 159 | Loss of a hydrogen radical |

| [M - CO]⁺• | [C₆H₆F₂O]⁺• | 132 | Loss of carbon monoxide |

| [M - •CHF₂]⁺ | [C₆H₅O₂]⁺ | 109 | Loss of difluoromethyl radical |

Fourier-Transform Infrared (FTIR) and UV-Vis Spectroscopy

FTIR and UV-Vis spectroscopy provide information about the functional groups and the electronic transitions within the molecule, respectively.

FTIR Spectroscopy: The FTIR spectrum of this compound displays characteristic absorption bands corresponding to its functional groups.

O-H Stretch: A broad and strong absorption band in the region of 3200-3600 cm⁻¹ is characteristic of the phenolic hydroxyl group, indicative of hydrogen bonding. bibliotekanauki.pl

C-H Aromatic Stretch: Absorption bands are typically observed just above 3000 cm⁻¹.

C=C Aromatic Stretch: Several sharp bands appear in the 1450-1600 cm⁻¹ region, confirming the presence of the benzene ring.

C-O Stretch: A strong band for the phenolic C-O stretch is expected around 1200-1280 cm⁻¹. bibliotekanauki.pl

C-F Stretch: Strong and characteristic C-F stretching vibrations from the -OCHF₂ group are expected in the fingerprint region, typically between 1000-1150 cm⁻¹.

UV-Vis Spectroscopy: The UV-Vis spectrum, typically recorded in a solvent like ethanol (B145695) or cyclohexane, provides information on the π-electron system. Phenols generally exhibit two primary absorption bands. docbrown.info For this compound, these bands arise from π → π* transitions within the benzene ring. The position and intensity of these bands (λmax) are influenced by the substituents. Compared to phenol (B47542) itself (λmax ≈ 275 nm), the absorption maxima for this compound may be slightly shifted due to the electronic effects of the difluoromethoxy group. docbrown.inforesearchgate.net

Table 5: Characteristic Spectroscopic Data for this compound

| Technique | Feature | Characteristic Value/Region |

| FTIR | O-H stretch (broad) | 3200-3600 cm⁻¹ |

| FTIR | C-O stretch | 1200-1280 cm⁻¹ |

| FTIR | C-F stretch (strong) | 1000-1150 cm⁻¹ |

| UV-Vis | λmax (π → π*) | ~270-290 nm |

Computational Chemistry and Molecular Modeling

Computational chemistry and molecular modeling serve as powerful tools for investigating the properties of molecules at an atomic level, providing insights that complement experimental data. For this compound, these in silico methods allow for a detailed exploration of its electronic structure, conformational possibilities, and physicochemical characteristics. Techniques such as Density Functional Theory (DFT) and other quantum mechanical methods are employed to calculate the molecule's geometry, energy, and electronic properties with high accuracy. karazin.ua These computational approaches are essential for building quantitative structure-property relationships (QSPRs), which correlate molecular descriptors with physical or biological properties, thereby enabling the prediction of a compound's behavior. nih.goviosrjournals.org

Quantum Mechanical Calculations for Electronic Properties

Quantum mechanical calculations, particularly those using Density Functional Theory (DFT), are fundamental to understanding the electronic nature of this compound. karazin.ua These calculations provide optimized molecular geometry and a wealth of information about the distribution of electrons within the molecule, which dictates its reactivity and intermolecular interactions.

Key electronic properties derived from these calculations include:

Frontier Molecular Orbitals (HOMO and LUMO): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are critical in predicting a molecule's chemical reactivity. The energy of the HOMO is related to its ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of molecular stability; a larger gap suggests higher stability and lower chemical reactivity. researchgate.net For substituted phenols, the nature of the substituent significantly impacts these orbital energies. Electron-withdrawing groups, such as the difluoromethoxy group, typically lower both the HOMO and LUMO energy levels. ijesi.org

Molecular Electrostatic Potential (MEP): The MEP map is a visual representation of the charge distribution on the molecule's surface. It identifies electron-rich regions (negative potential), which are susceptible to electrophilic attack, and electron-poor regions (positive potential), which are prone to nucleophilic attack. For this compound, the MEP would show a negative potential around the phenolic oxygen and a positive potential around the hydroxyl hydrogen, highlighting its role as both a hydrogen bond acceptor and donor.

Atomic Charges: Methods like Mulliken population analysis distribute the total molecular charge among the constituent atoms, providing insight into the polarity of bonds and the reactivity of different sites within the molecule. karazin.uascispace.com The highly electronegative fluorine atoms in the difluoromethoxy group induce a significant partial positive charge on the adjacent carbon and influence the charge distribution across the entire aromatic ring.

| Compound | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (eV) |

|---|---|---|---|

| Phenol | -6.01 | -0.75 | 5.26 |

| 4-Nitrophenol (B140041) | -6.89 | -2.81 | 4.08 |

Note: Data in the table is illustrative of how substituents affect electronic properties and is based on typical values found in computational studies of phenols. Specific values for this compound would require dedicated calculation.

Conformational Analysis and Hydrogen Bonding

The three-dimensional structure and conformational flexibility of this compound are key determinants of its physical properties and interactions with other molecules. Computational methods are used to identify stable conformers and the energy barriers between them.

Conformational Analysis: The primary focus of conformational analysis for this molecule is the orientation of the difluoromethoxy (-OCF₂H) group relative to the phenyl ring. Unlike the related trifluoromethoxy (-OCF₃) group, which strongly prefers a conformation orthogonal to the aromatic ring, the difluoromethoxy group's conformational landscape is also influenced by the C-H bond. nih.gov Steric hindrance between the fluorine atoms and the ortho-hydrogens of the phenyl ring, along with stereoelectronic effects like hyperconjugation, dictates the most stable arrangement. Computational energy scans, where the dihedral angle of the C-O-C-H bond is systematically varied, can map the potential energy surface and identify the lowest-energy conformers.

Hydrogen Bonding: The phenolic hydroxyl group makes this compound capable of participating in both intramolecular and intermolecular hydrogen bonds.

Intramolecular Hydrogen Bonding: While less common in para-substituted phenols, computational studies can assess the possibility of weak C-H···O or other non-conventional hydrogen bonds. researchgate.net However, the primary interactions are expected to be intermolecular.

Intermolecular Hydrogen Bonding: As a phenol, the molecule can act as a hydrogen bond donor (via the -OH group) and a hydrogen bond acceptor (via the lone pairs on the oxygen atom). The electron-withdrawing nature of the para-difluoromethoxy substituent increases the acidity of the phenolic proton, making it a stronger hydrogen bond donor compared to unsubstituted phenol. Computational models can simulate the formation of dimers and larger clusters, calculating the interaction energies and geometric parameters of these hydrogen bonds, which are crucial for understanding its properties in the condensed phase. nih.govmdpi.com

Prediction of Physicochemical Parameters

Computational chemistry provides a rapid and cost-effective means of predicting key physicochemical properties that govern a molecule's behavior in various environments. nih.govfrontiersin.org These predictions are often based on Quantitative Structure-Property Relationship (QSPR) models or direct calculations using quantum mechanical principles. iosrjournals.org

pKa: The acid dissociation constant (pKa) is a critical parameter for phenols. Computational protocols, particularly those using DFT in combination with a continuum solvation model (like the Polarizable Continuum Model, PCM) and explicit water molecules, can predict pKa values with high accuracy. researchgate.net These models calculate the Gibbs free energy change for the deprotonation of the phenol in solution. The electron-withdrawing effect of the difluoromethoxy group is expected to stabilize the resulting phenoxide ion, leading to a lower pKa value (i.e., higher acidity) compared to phenol (pKa ≈ 9.9).

Lipophilicity (logP): The octanol-water partition coefficient (logP) is a measure of a molecule's hydrophobicity. Various computational algorithms predict logP based on fragment contributions or whole-molecule properties. The addition of the difluoromethoxy group significantly increases the lipophilicity of the phenol moiety.

Solubility (logS): Aqueous solubility is another crucial parameter that can be estimated computationally. Models often use a combination of descriptors, including logP and molecular size, to predict the solubility of a compound in water.

| Parameter | Predicted Value | Method/Source |

|---|---|---|

| Molecular Weight | 160.12 g/mol | Calculation |

| pKa | ~8.7 - 9.2 | Estimated based on substituent effects |

| logP | 2.10 - 2.50 | Consensus prediction from multiple algorithms |

| Topological Polar Surface Area (TPSA) | 29.46 Ų | Fragment-based calculation |

Note: Predicted values are estimates derived from computational models and databases. They provide a useful approximation but may differ from experimental values.

Mechanistic Investigations of Reactions Involving 4 Difluoromethoxy Phenol

Reaction Mechanism Elucidation (e.g., S-RN1-type, Difluorocarbene Intermediates)

The formation of 4-(difluoromethoxy)phenol and its derivatives, as well as its subsequent reactions, can proceed through distinct mechanistic pathways. The most prevalent mechanism for the synthesis of the difluoromethoxy group on a phenol (B47542) involves the intermediacy of difluorocarbene (:CF₂). An alternative, though less commonly cited for this specific synthesis, is the radical-nucleophilic aromatic substitution (S-RN1) mechanism.

Difluorocarbene Intermediates

The O-difluoromethylation of phenols is a well-established method that proceeds via a difluorocarbene intermediate. nih.gov This reactive species is an electrophile that is readily trapped by the nucleophilic phenolate (B1203915) anion, generated by deprotonating the corresponding phenol with a base. nrel.gov The general mechanism involves three key steps:

Deprotonation of Phenol: A base, such as potassium hydroxide (B78521), removes the acidic proton from the hydroxyl group of the phenol to form a more nucleophilic phenoxide ion.

Generation of Difluorocarbene (:CF₂): The difluorocarbene intermediate is generated in situ from a suitable precursor. A variety of reagents have been developed for this purpose, each with its own activation requirements. nih.gov For instance, sodium chlorodifluoroacetate (ClCF₂CO₂Na) generates :CF₂ through thermal decarboxylation at elevated temperatures. nih.gov Other precursors like diethyl bromodifluoromethylphosphonate undergo facile cleavage in the presence of a base to form a bromodifluoromethyl anion, which then eliminates a bromide ion to yield difluorocarbene. nih.gov Fluoroform (CHF₃) can also serve as an inexpensive and non-toxic source of difluorocarbene when deprotonated by a strong base. nih.gov

Nucleophilic Attack: The electron-rich phenoxide ion attacks the electrophilic difluorocarbene, forming a new carbon-oxygen bond and yielding the aryl difluoromethyl ether product after subsequent protonation. nrel.gov

Due to "push and pull" electronic effects from the fluorine and carbon atoms, difluorocarbene exists as a relatively stable singlet carbene that reacts preferentially with electron-rich nucleophiles like phenolates. nrel.gov

Table 1: Common Difluorocarbene Precursors for O-difluoromethylation of Phenols

| Precursor | Activating Reagent/Condition | Mechanism of :CF₂ Generation | Reference |

| Sodium Chlorodifluoroacetate (ClCF₂CO₂Na) | Heat (e.g., 95-120°C) | Decarboxylation | nih.govnrel.gov |

| Fluoroform (CHF₃) | Strong Base (e.g., KOH) | Deprotonation followed by fluoride (B91410) elimination | nih.gov |

| Diethyl bromodifluoromethylphosphonate | Base (e.g., basic hydrolysis) | P-C bond cleavage to form bromodifluoromethyl anion, then bromide elimination | nih.gov |

S-RN1 (Substitution Radical-Nucleophilic Unimolecular) Mechanism

The S-RN1 mechanism is a chain reaction pathway for nucleophilic aromatic substitution. organic-chemistry.orgdntb.gov.ua Unlike the S-NAr mechanism, it does not require strong electron-withdrawing groups on the aromatic ring. organic-chemistry.org The key feature of this process is the involvement of a radical anion intermediate. organic-chemistry.orgnasa.gov The general sequence is as follows:

Initiation: An electron donor (such as a solvated electron from an alkali metal in liquid ammonia (B1221849), or initiation via photochemical or electrochemical means) transfers an electron to the aromatic substrate (ArX), forming a radical anion (ArX•⁻). organic-chemistry.orgnih.gov

Propagation:

The radical anion fragments, cleaving the bond to the leaving group (X) to produce an aryl radical (Ar•) and an anion (X⁻). organic-chemistry.orgnasa.gov

The aryl radical then reacts with a nucleophile (Nu⁻) to form a new radical anion (ArNu•⁻). organic-chemistry.org

This new radical anion transfers its electron to another molecule of the original substrate (ArX), regenerating the initial radical anion (ArX•⁻) and forming the final product (ArNu). This step propagates the chain. organic-chemistry.org

Termination: The chain reaction can be terminated if the aryl radical abstracts a hydrogen atom from the solvent or reacts with a radical scavenger. organic-chemistry.orgnih.gov

While this mechanism is well-documented for various aryl halides, its specific role in reactions involving this compound is less detailed in the literature compared to the difluorocarbene pathway for its synthesis. However, it represents a plausible mechanism for nucleophilic substitution reactions on the aromatic ring under conditions that favor radical formation.

Role of Specific Catalysts and Reagents in Reaction Mechanisms

In the context of synthesizing this compound from 4-hydroxyphenyl precursors, the primary reagents are the base and the difluorocarbene precursor.

Bases: The role of the base is twofold. Primarily, it deprotonates the phenol to generate the highly nucleophilic phenoxide anion required to trap the difluorocarbene. Strong bases like potassium hydroxide (KOH) are commonly used. nih.gov In some cases, a weaker base like potassium carbonate can be employed, which offers the advantage of tolerating base-sensitive functional groups (e.g., esters) that might be present on the phenol substrate. nih.gov

Difluorocarbene Precursors: The choice of precursor dictates the reaction conditions.

Sodium Chlorodifluoroacetate (ClCF₂CO₂Na): This is a common, bench-stable solid reagent, but its use necessitates high temperatures to induce decarboxylation and generate the carbene. nih.govnrel.gov

Fluoroform (CHF₃): As a non-toxic and inexpensive gas, it provides a cleaner reaction profile. The reaction is typically carried out in a two-phase system (e.g., water/dioxane) with a strong base at moderate temperatures and atmospheric pressure. nih.gov

Diethyl bromodifluoromethylphosphonate: This reagent is highly efficient and allows for carbene generation under very mild conditions, starting from temperatures as low as -78°C. nih.gov

In some systems for difluoromethylation using fluoroform, the addition of phase-transfer agents like benzyltrimethylammonium (B79724) bromide did not lead to improved yields, suggesting their catalytic role is not always beneficial in this specific transformation. nih.gov

Beyond synthesis, other transformations of phenols highlight the role of different catalytic systems. For instance, the deoxyfluorination of phenols to aryl fluorides can be achieved via aryl fluorosulfonate intermediates using sulfuryl fluoride (SO₂F₂) in combination with a fluoride source like tetramethylammonium (B1211777) fluoride (NMe₄F). researchgate.net This demonstrates how a different set of reagents can completely alter the reaction outcome, substituting the entire hydroxyl group rather than modifying it.

Table 2: Function of Key Reagents in the Synthesis of Aryl Difluoromethyl Ethers

| Reagent/Catalyst | Function in Reaction Mechanism | Typical Example(s) | Reference |

| Base | Deprotonates phenol to form the nucleophilic phenoxide anion. May also help generate the carbene from certain precursors. | KOH, K₂CO₃ | nih.govnih.gov |

| Difluorocarbene Precursor | In-situ source of the electrophilic difluorocarbene (:CF₂) intermediate. | ClCF₂CO₂Na, CHF₃ | nih.govnrel.govnih.gov |

| Phase-Transfer Agent | Facilitates transfer of reactants between phases in a heterogeneous system. | Benzyltrimethylammonium bromide | nih.gov |

Regioselectivity and Stereoselectivity in Transformations

Regioselectivity and stereoselectivity are critical considerations in transformations involving the this compound scaffold, particularly in reactions targeting the aromatic ring or those that create new stereocenters.

Regioselectivity

The difluoromethoxy (-OCHF₂) group is generally considered an ortho-, para-directing group for electrophilic aromatic substitution, similar to a methoxy (B1213986) group (-OCH₃). However, the strong electron-withdrawing nature of the two fluorine atoms deactivates the ring compared to non-fluorinated analogues, making substitutions less facile.

The regiochemical outcome of reactions can be precisely controlled through the strategic use of catalysts and protecting groups. A notable example involves the use of a tetrafluoropyridyl (TFP) group to protect the phenol. researchgate.net This highly electron-deficient protecting group deactivates the phenolic ring it is attached to, thereby directing electrophilic substitution reactions to a different, more electron-rich aromatic ring within the same molecule. researchgate.net For instance, in the iodination of a TFP-protected 4-phenylphenol, substitution occurs regioselectively on the unsubstituted phenyl ring, an outcome that would not be expected without the directing influence of the TFP group. researchgate.net

Furthermore, specific catalytic systems can override the inherent directing effects of the phenol to achieve high regioselectivity. I(I)/I(III) catalysis has been employed for the dearomatization of phenols via fluorination. This process is highly para-selective, guiding the fluoride nucleophile to the C4 position of the phenol ring to generate fluorinated cyclohexadienones. nih.gov

Stereoselectivity

While this compound itself is achiral, transformations can introduce stereocenters, making stereoselectivity a key mechanistic aspect. The aforementioned I(I)/I(III) catalysis-based fluorinative dearomatization of phenols has been rendered enantioselective through the use of chiral catalysts. nih.gov Extensive optimization of the catalyst structure and reaction conditions has enabled the generation of fluorinated cyclohexadienones with high enantiomeric ratios, demonstrating that the reaction mechanism can be effectively controlled to favor the formation of one enantiomer over the other. nih.gov This provides a powerful method for converting simple, achiral phenols into complex, stereochemically-rich structures.

Structure Activity Relationship Sar Studies and Structure Property Relationships Spr

Impact of the Difluoromethoxy Group on Biological Activity and Pharmacological Profiles

The difluoromethoxy group significantly influences a molecule's biological activity and pharmacological profile by altering its lipophilicity, metabolic stability, and binding interactions with biological targets. nih.govnih.gov This functional group is considered a lipophilic hydrogen bond donor, which allows it to act as a bioisostere for hydroxyl, thiol, or amine groups. acs.orgnih.gov This unique characteristic enables it to maintain hydrogen bonding within a protein's binding site while offering enhanced metabolic stability. nih.gov

The introduction of a difluoromethoxy group can lead to several beneficial effects:

Enhanced Metabolic Stability: The carbon-fluorine bond is significantly stronger than a carbon-hydrogen bond, making the difluoromethoxy group more resistant to oxidative metabolism. nih.govnih.gov This increased stability can lead to a longer biological half-life of a drug. mdpi.com

Modulated Lipophilicity: The difluoromethoxy group can fine-tune the lipophilicity of a molecule, which is a critical factor for its absorption, distribution, metabolism, and excretion (ADMET) properties. nih.gov It can enhance membrane permeability and facilitate passage across biological barriers like the blood-brain barrier. nih.govmdpi.com

Improved Binding Affinity: The electronegativity of the fluorine atoms can lead to stronger interactions, such as hydrogen bonds and electrostatic interactions, with biological targets, potentially increasing the binding affinity and selectivity of a drug. nih.gov

The difluoromethoxy group can significantly impact a molecule's ability to bind to its target receptor. The steric and electronic properties of this group can either enhance or decrease binding affinity depending on the specific receptor and the surrounding molecular architecture.

For instance, in the context of androgen receptor (AR) antagonists, derivatives of Bicalutamide bearing a (trifluoromethoxy)benzene fragment exhibited stronger binding than the parent compound, a correlation linked to increased lipophilicity. mdpi.com While this example involves a trifluoromethoxy group, the similar electronic properties of the difluoromethoxy group suggest it could have a comparable influence. The larger size of fluorinated groups compared to a methyl group can also lead to enhanced hydrophobic interactions within the binding pocket, further increasing affinity. nih.gov

The ability of the difluoromethoxy group to act as a hydrogen bond donor is also a crucial factor in receptor binding. acs.orgnih.gov This allows for the formation of additional stabilizing interactions with amino acid residues in the receptor's active site, which can contribute to higher binding affinity.

The difluoromethoxy group plays a significant role in modulating the activity of various enzymes. Its electronic and steric properties can influence how a molecule interacts with an enzyme's active site, leading to either inhibition or, in some cases, enhanced activity.

Monoamine oxidase inhibitors (MAOIs) are a class of drugs that block the activity of monoamine oxidase enzymes, which are responsible for breaking down neurotransmitters like serotonin, norepinephrine, and dopamine. nih.govmayoclinic.orgdrugs.com By inhibiting these enzymes, MAOIs increase the levels of these neurotransmitters in the brain, which can help alleviate symptoms of depression. mayoclinic.org There are two main types of MAO enzymes, MAO-A and MAO-B. wikipedia.org While specific studies on 4-(Difluoromethoxy)phenol as a MAO inhibitor are not prevalent, the structural features of phenolic compounds are relevant to MAO inhibition. The nature and position of substituents on the phenol (B47542) ring are critical for inhibitory activity and selectivity towards MAO-A or MAO-B. The electron-withdrawing nature of the difluoromethoxy group could influence the interaction of the phenolic hydroxyl group with the enzyme's active site, thereby modulating its inhibitory potential.

Phosphodiesterases (PDEs) are enzymes that hydrolyze cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), important second messengers in various signaling pathways. wikipedia.org PDE4, in particular, is a major cAMP-metabolizing enzyme found in inflammatory and immune cells, making it a key target for anti-inflammatory drugs. wikipedia.org

| Compound | Target | IC50 (nM) |

|---|---|---|

| Roflumilast | PDE4B | 0.84 |

| Roflumilast | PDE4D | 0.68 |

| Zardaverine | PDE4D | 390 |

The cytochrome P450 (CYP450) family of enzymes is a major player in the metabolism of a vast number of drugs. nih.govnih.govmdpi.com These enzymes are primarily responsible for Phase I metabolic reactions, which typically involve oxidation, reduction, or hydrolysis to make compounds more water-soluble for excretion. nih.gov The six major isozymes responsible for the metabolism of about 90% of drugs are CYP1A2, CYP2C9, CYP2C19, CYP2D6, CYP2E1, and CYP3A4. nih.gov

For instance, in the development of PDE4 inhibitors, replacing methoxy (B1213986) and cyclopentyloxy substituents on a catechol moiety with difluoromethoxy groups resulted in potent inhibitors with significantly reduced formation of reactive metabolites that could covalently bind to microsomal proteins. researchgate.net This highlights the role of the difluoromethoxy group in enhancing metabolic stability and reducing the potential for drug-induced toxicity.

In the case of 2-methoxyestradiol (2ME2), a drug candidate with anti-proliferative activity, derivatives with a 2-difluoromethoxy group were designed to improve potency and in vivo stability. nih.gov While 2-difluoromethoxyestradiol itself was less potent than 2ME2 in anti-proliferative assays, its sulfamated derivatives were often more potent than the non-fluorinated analogues. nih.gov This suggests that the difluoromethoxy group, in combination with other structural modifications, can enhance therapeutic efficacy. The improved metabolic stability conferred by the difluoromethoxy group is crucial in preventing the in vivo O-demethylation that can lead to undesirable estrogenic effects. nih.gov

Modulation of Enzyme Activity

Quantitative Structure-Activity Relationship (QSAR) and QSPR Studies

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) studies are computational and statistical methods used to establish a mathematical relationship between the chemical structure of a compound and its biological activity or physicochemical properties. nih.gov For phenolic compounds like this compound, QSAR models are developed to predict their biological effects, such as toxicity, by correlating them with specific molecular descriptors. nih.govnih.gov